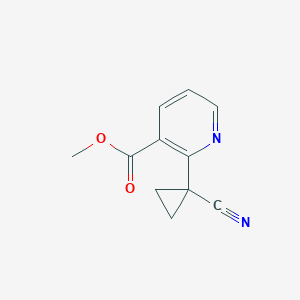

Methyl 2-(1-cyanocyclopropyl)nicotinate

Description

Significance of Pyridine (B92270) Carboxylates in Chemical Synthesis

Pyridine carboxylates, particularly nicotinic acid derivatives, are of paramount importance in organic synthesis and medicinal chemistry. researchgate.netchemistryjournal.net The pyridine ring, a six-membered heteroaromatic system, is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Nicotinic acid (vitamin B3) and its derivatives are involved in vital biological processes. chemistryjournal.net

The ester functional group in nicotinates, such as the methyl ester in the title compound, provides a versatile handle for further chemical transformations. researchgate.net Esterification of nicotinic acid is a common strategy to modify its physicochemical properties and to create prodrugs. belnauka.by The nitrogen atom in the pyridine ring imparts basicity and can be a key interaction point with biological targets. Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Role of Substituted Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable structural motif in medicinal chemistry. nih.gov Its incorporation into a molecule can significantly influence its biological activity and pharmacokinetic properties. nih.gov The strained nature of the cyclopropane (B1198618) ring results in unique electronic properties, with the C-C bonds exhibiting a higher degree of p-character, making it behave somewhat like a carbon-carbon double bond in certain contexts. nih.gov

Key advantages of incorporating a cyclopropyl moiety include:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can enhance the in vivo half-life of a drug. nih.gov

Improved Potency: The unique stereoelectronic properties of the cyclopropyl ring can lead to enhanced biological potency. nih.gov

Modulation of Physicochemical Properties: It can influence properties like lipophilicity and aqueous solubility.

The presence of a cyano (nitrile) group on the cyclopropyl ring, as in Methyl 2-(1-cyanocyclopropyl)nicotinate, adds another layer of functionality. The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations. It is also a common feature in many bioactive molecules.

Historical Context of Related Chemical Architectures

The development of both nicotinic acid derivatives and cyclopropane-containing molecules has a rich history. Nicotinic acid was first prepared in the late 19th century and its importance as a vitamin was established in the early 20th century. researchgate.net Since then, a vast number of its derivatives have been synthesized and investigated for various therapeutic applications, including the treatment of dyslipidemia and as anti-inflammatory agents. chemistryjournal.net

The use of the cyclopropyl group in medicinal chemistry has seen a significant surge in recent decades. nih.gov While cyclopropane itself was first synthesized in the late 19th century, its systematic application in drug design is a more modern development. The recognition of its ability to confer desirable properties to molecules has led to its inclusion in numerous approved drugs.

The synthesis of molecules containing both a pyridine ring and a cyclopropyl group has been an area of active research. Various synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and radical cyclization reactions, have been developed to construct these chemical architectures. sioc.ac.cnnih.gov

Research Landscape and Untapped Avenues for Methyl 2-(1-cyanocyclopropyl)nicotinate

Currently, there is a lack of specific research literature focused solely on Methyl 2-(1-cyanocyclopropyl)nicotinate. This indicates that the compound represents a relatively unexplored area of chemical space. The untapped avenues for research are therefore numerous and promising.

Potential Research Directions:

Development of Novel Synthetic Routes: Establishing efficient and stereoselective synthetic methods for Methyl 2-(1-cyanocyclopropyl)nicotinate and its analogues would be a primary research goal. This could involve exploring novel catalytic systems for the coupling of a substituted nicotinate (B505614) with a cyanocyclopropyl precursor.

Investigation of Physicochemical Properties: A thorough characterization of the compound's properties, including its solid-state structure, solubility, and electronic properties, would be essential for any future applications.

Exploration of Biological Activity: Given the prevalence of both nicotinates and cyclopropyl moieties in bioactive molecules, screening Methyl 2-(1-cyanocyclopropyl)nicotinate for a wide range of biological activities would be a logical next step. Areas of interest could include its potential as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent.

Applications in Materials Science: The unique electronic properties of the cyanocyclopropyl group in conjunction with the aromatic pyridine ring could lead to applications in the development of novel organic materials with interesting optical or electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 2-(1-cyanocyclopropyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-6-13-9(8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |

InChI Key |

PYPRDMYSFWNJNI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2(CC2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 1 Cyanocyclopropyl Nicotinate

Strategic Disconnections and Retrosynthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. wikipedia.org For Methyl 2-(1-cyanocyclopropyl)nicotinate, the primary disconnections can be made at the C-C bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group, and at the ester linkage. This leads to several potential retrosynthetic pathways.

One plausible pathway involves disconnecting the cyclopropyl group, suggesting a precursor such as a 2-halo-nicotinate and a suitable cyclopropyl synthon. Another approach would be to build the pyridine ring with the cyclopropyl group already attached to a precursor fragment.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursors |

| Pyridine-Cyclopropane C-C bond | Methyl 2-halonicotinate and a 1-cyanocyclopropyl organometallic reagent |

| Ester Linkage | 2-(1-cyanocyclopropyl)nicotinic acid and methanol (B129727) |

| Pyridine Ring Formation | Pre-functionalized fragments for a cyclization reaction |

Key C-C Bond Forming Reactions for the Cyclopropyl Moiety

The construction of the 1-cyanocyclopropyl group is a critical step in the synthesis. Several methods are available for the formation of cyclopropane (B1198618) rings, a structural motif found in numerous natural products and pharmaceuticals. harvard.edurochester.edu

Cyclopropanation of Alkenes: One of the most common methods for forming a cyclopropane ring is the reaction of an alkene with a carbene or carbenoid. harvard.edu For the target molecule, this would involve the cyclopropanation of an acrylonitrile (B1666552) derivative.

Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene in a stereospecific manner. wikipedia.orgnih.gov The reaction is known for its reliability, though the cost of diiodomethane can be a drawback. Modifications using cheaper reagents like dibromomethane (B42720) have been developed. wikipedia.org

Rhodium-Catalyzed Cyclopropanation: The decomposition of diazo compounds in the presence of a rhodium catalyst can generate a carbene that readily adds to electron-deficient alkenes. nih.govrsc.org This method offers high stereoselectivity.

Michael-Initiated Ring Closure (MIRC): Doubly activated electron-deficient alkenes can react with compounds like ethyl diazoacetate to form cyclopropanes in a diastereoselective manner, sometimes even without a catalyst. rsc.orgresearchgate.net

Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgwikipedia.orgrsc.org While this method forms a cyclopropanol, further functional group manipulation would be necessary to introduce the nitrile group. The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgyoutube.com

Approaches for Nicotinate (B505614) Ring Functionalization

Introducing the 1-cyanocyclopropyl group at the 2-position of the nicotinate ring is another key challenge. The reactivity of the pyridine ring, which is generally electron-deficient, dictates the types of reactions that can be employed.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful method for forming C-C bonds on aromatic rings involves the use of palladium catalysts. A 2-halonicotinate, such as Methyl 2-chloronicotinate, can be coupled with a suitable organometallic reagent. nih.govsbsgenetech.comveerchemie.com

Suzuki Coupling: This involves the reaction of a boronic acid or ester with an aryl halide. A potential route would be the coupling of Methyl 2-chloronicotinate with 1-cyanocyclopropylboronic acid.

Negishi Coupling: This reaction uses an organozinc reagent. The coupling of Methyl 2-chloronicotinate with a 1-cyanocyclopropylzinc halide could be a viable option. The use of zinc halide additives can enhance the cross-coupling of Grignard reagents. organic-chemistry.orgnih.gov

Stille Coupling: This involves the use of organotin reagents. While effective, the toxicity of tin compounds is a significant drawback.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom and the ester group in Methyl 2-chloronicotinate makes the 2-position susceptible to nucleophilic attack. A strong nucleophile, such as the anion of cyclopropylnitrile, could potentially displace the chloride.

Esterification Methods for Methyl Nicotinate Derivatives

The final step in many synthetic routes would be the formation of the methyl ester from the corresponding carboxylic acid, 2-(1-cyanocyclopropyl)nicotinic acid.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgjk-sci.commdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. jk-sci.com

Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized and sterically hindered esters. frontiersin.orgorganic-chemistry.orgwikipedia.orgnih.gov It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP (4-dimethylaminopyridine). frontiersin.orgwikipedia.org

Comparison of Esterification Methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic acid, Methanol, Acid catalyst (e.g., H2SO4) | Reflux | Simple, inexpensive reagents | Equilibrium reaction, may require excess alcohol |

| Yamaguchi | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, DMAP, Methanol | Mild | High yields for complex substrates | More expensive reagents |

Classical Synthetic Approaches

Based on the retrosynthetic analysis, a stepwise synthesis can be designed.

Stepwise Synthesis from Precursors

A plausible stepwise synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate could proceed as follows:

Synthesis of the Nicotinate Core: Starting from a simple pyridine derivative, the nicotinate core can be synthesized. For instance, 2-methylnicotinate can be prepared from 1,1,3,3-tetramethoxypropane (B13500) and β-aminocrotonic acid methyl ester. google.com

Halogenation of the Nicotinate Ring: The nicotinate can be halogenated at the 2-position to provide a handle for cross-coupling reactions. For example, 2-chloronicotinic acid can be esterified to give Methyl 2-chloronicotinate.

Synthesis of the Cyclopropyl Moiety: A suitable 1-cyanocyclopropyl building block would be synthesized separately. This could involve the cyclopropanation of acrylonitrile.

Coupling Reaction: The Methyl 2-halonicotinate and the 1-cyanocyclopropyl synthon are then coupled using a palladium-catalyzed reaction.

Alternative Final Step - Esterification: An alternative route would involve coupling 2-chloronicotinic acid with the cyclopropyl moiety first, followed by esterification of the resulting 2-(1-cyanocyclopropyl)nicotinic acid to the final product.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. acsgcipr.org Several MCRs are known for the synthesis of substituted pyridines.

Hantzsch Dihydropyridine (B1217469) Synthesis: This is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The resulting dihydropyridine can then be oxidized to the pyridine. While versatile, achieving the specific substitution pattern of the target molecule would require carefully chosen starting materials.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridone.

Modern MCRs: More recent developments have led to a variety of MCRs for the synthesis of highly substituted pyridines. For example, a three-component reaction of an aryl ynal, an isocyanoacetate, and an amine or alcohol can yield 2,3,6-substituted pyridines. thieme-connect.comresearchgate.net A two-pot, three-component procedure involving an aza-Wittig/Diels-Alder sequence has also been reported for the synthesis of substituted pyridines. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of complex molecules like Methyl 2-(1-cyanocyclopropyl)nicotinate offers significant advantages in terms of sustainability, safety, and efficiency.

Solvent-Free Reaction Conditions

Performing reactions in the absence of solvents minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and selectivity. For the synthesis of precursors to Methyl 2-(1-cyanocyclopropyl)nicotinate, such as 2-substituted nicotinic acid derivatives, solvent-free conditions have proven effective.

For instance, the synthesis of 2-(arylamino)nicotinic acids, which are structurally related to the target molecule, has been achieved under solvent- and catalyst-free conditions by heating 2-chloronicotinic acid with various primary aromatic amines. This method provides good to excellent yields in short reaction times (15–120 minutes) researchgate.netdntb.gov.ua. The optimal conditions for the reaction between 2-chloronicotinic acid and aniline (B41778) were found to be a 1:1.5 molar ratio heated at 120 °C researchgate.net. Similarly, a simple, convenient, and efficient method for the synthesis of flunixin (B1672893) and a series of 2-(arylamino)nicotinic acid derivatives has been developed using boric acid as a catalyst under solvent-free conditions at 120 °C. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which share the cyanopyridine core with the target molecule, has also been successfully carried out under solvent-free conditions using microwave irradiation. This one-pot condensation of malononitrile (B47326), an aromatic aldehyde, a methyl ketone, and ammonium acetate (B1210297) provides high yields and is environmentally friendly. semanticscholar.orgresearchgate.net

Table 1: Examples of Solvent-Free Synthesis of Nicotinic Acid and Cyanopyridine Derivatives

| Starting Materials | Product | Conditions | Yield (%) | Reference |

| 2-Chloronicotinic acid, Aniline | 2-Anilinonicotinic acid | 120 °C, 1:1.5 molar ratio | Good to Excellent | researchgate.net |

| 2-Chloronicotinic acid, 2-methyl-3-trifluoromethylaniline | Flunixin | 120 °C, boric acid catalyst | Excellent | nih.gov |

| Malononitrile, Aromatic aldehyde, Methyl ketone, Ammonium acetate | 2-Amino-3-cyanopyridine derivative | Microwave irradiation | 72-86 | semanticscholar.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. oatext.com The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyridine derivatives, is well-documented. researchgate.net

In the context of precursors for Methyl 2-(1-cyanocyclopropyl)nicotinate, microwave irradiation has been successfully employed for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions, affording the products in high yields (72-86%) within a short reaction time. semanticscholar.org Another study reports the microwave-assisted synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate in ethanol (B145695), with yields ranging from 49-90% in 10-30 minutes. jocpr.com

Furthermore, a facile and metal-free microwave-assisted protocol has been developed for the synthesis of tandfonline.comresearchgate.netfrontiersin.orgtriazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives. The optimal conditions for this cyclization reaction were found to be microwave irradiation at 100 °C for 15 minutes in the presence of acetic acid in ethanol, resulting in a 92% yield. rsc.org These examples highlight the potential of microwave-assisted synthesis for the efficient construction of the substituted pyridine core of the target molecule.

Table 2: Microwave-Assisted Synthesis of Pyridine Derivatives

| Product | Reaction Type | Conditions | Yield (%) | Time | Reference |

| 2-Amino-3-cyanopyridine derivative | One-pot condensation | Solvent-free | 72-86 | Short | semanticscholar.org |

| 2,4,6-Trisubstituted pyridine-3-carbonitrile | Three-component reaction | Ethanol, 130-140 °C | 49-90 | 10-30 min | jocpr.com |

| tandfonline.comresearchgate.netfrontiersin.orgTriazolo[1,5-a]pyridine | Cyclization | Ethanol, Acetic acid, 100 °C | 92 | 15 min | rsc.org |

Ultrasonic Irradiation in Chemical Transformations

The use of ultrasound in chemical reactions, known as sonochemistry, can lead to enhanced reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures. tandfonline.comscispace.com Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including substituted pyridines. scispace.comresearchgate.net

A green approach for the synthesis of multisubstituted pyridines using a reusable nanocatalyst has been developed under ultrasound irradiation at room temperature. This one-pot, four-component condensation reaction of aromatic aldehydes, cyclic ketones, ammonium acetate, and malononitrile in ethanol proceeds with high efficiency. tandfonline.com The application of ultrasound significantly reduces reaction times and improves yields compared to conventional methods. researchgate.net For instance, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives via a one-pot multicomponent reaction was significantly accelerated by ultrasonication. researchgate.net

While direct application of ultrasound to the synthesis of a 2-(1-cyanocyclopropyl) substituent has not been extensively reported, its utility in promoting the formation of functionalized pyridine rings suggests its potential applicability in a multi-step synthesis of the target molecule.

Mechanochemical Approaches (e.g., Grinding Techniques)

Mechanochemistry, which involves chemical transformations induced by mechanical force, is an emerging green synthetic methodology that often proceeds in the absence of solvents and at room temperature. Ball milling is a common technique used in mechanochemical synthesis.

A significant development in this area is the mechanochemical cyanation of aryl halides using potassium hexacyanoferrate(II) as a non-toxic cyanide source. This solvent- and ligand-free method, utilizing catalytically active milling balls, achieves yields of up to 90% in as little as four hours at room temperature. researchgate.netresearchgate.net This approach could be conceptually applied to the introduction of the cyano group in the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate or its precursors.

Furthermore, mechanochemical methods have been developed for the synthesis of cyclopropane derivatives, although specific examples for 1-cyanocyclopropanes attached to a pyridine ring are scarce. researchgate.net The Simmons-Smith cyclopropanation has been successfully performed under solvent-free ball-milling conditions. researchgate.net

Enzymatic Catalysis in Related Transformations

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and enantioselectivity.

For transformations related to the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate, nitrilases are particularly relevant. These enzymes can catalyze the hydrolysis of nitriles to carboxylic acids. A notable example is the use of nitrilase from Pseudomonas putida for the efficient biocatalytic synthesis of nicotinic acid from 3-cyanopyridine (B1664610). nih.gov High-density cell cultures of recombinant E. coli expressing this nitrilase have achieved high yields of nicotinic acid. nih.govmdpi.com Similarly, whole cells of E. coli expressing nitrilase from Acidovorax facilis 72W have been used for the efficient hydrolysis of 3-cyanopyridine to nicotinic acid. mdpi.com

Lipases have also been employed in the green synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. A study demonstrated the use of Novozym® 435 in a continuous-flow microreactor to produce nicotinamide derivatives in high yields (81.6–88.5%) with significantly shorter reaction times compared to batch processes. nih.gov While the direct enzymatic synthesis of the 1-cyanocyclopropyl group on the nicotinate is not reported, these examples showcase the potential of biocatalysis in modifying the core structure and related functional groups.

Table 3: Enzymatic Transformations Relevant to Nicotinic Acid Derivatives

| Enzyme | Substrate | Product | Key Findings | Reference |

| Nitrilase (Pseudomonas putida) | 3-Cyanopyridine | Nicotinic acid | High-density culture enhances biomass and nitrilase production. | nih.gov |

| Nitrilase (Acidovorax facilis 72W) | 3-Cyanopyridine | Nicotinic acid | Immobilized whole cells used in a semi-continuous packed-bed bioreactor. | mdpi.com |

| Novozym® 435 (Lipase) | Methyl nicotinate, Amines | Nicotinamide derivatives | Continuous-flow microreactor significantly reduces reaction time. | nih.gov |

Catalytic Methodologies

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. Various catalytic systems can be envisioned for the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate.

The synthesis of the methyl nicotinate core can be achieved through the esterification of nicotinic acid. While traditionally carried out with strong acids like sulfuric acid, greener alternatives are being explored. A study reported the use of a MoO3/SiO2 bifunctional solid catalyst for the esterification of nicotinic acid with methanol, achieving a yield of about 79%. orientjchem.orgresearchgate.net Solid acid catalysts offer advantages in terms of reusability and reduced corrosion.

The introduction of the 2-substituent on the pyridine ring often involves nucleophilic aromatic substitution on a precursor like 2-chloronicotinic acid. As mentioned earlier, boric acid has been used as a catalyst for the amination of 2-chloronicotinic acid under solvent-free conditions. nih.gov

The key challenge in the synthesis of the target molecule is the formation of the 2-(1-cyanocyclopropyl) group. The cyclopropanation of a suitable precursor, such as a 2-vinylnicotinate derivative, would be a plausible strategy. Palladium-catalyzed cyclopropanation of vinylboronates has been reported as a method for synthesizing substituted cyclopropanols. chemrxiv.org While not directly applicable to the formation of a cyanocyclopropane, it demonstrates the utility of transition metal catalysis in cyclopropane synthesis. The polymerization of 2-vinylpyridine (B74390) has been studied using cationic yttrium complexes, indicating that the vinyl group at the 2-position is reactive and can be targeted by metal catalysts. rsc.org

Transition Metal-Catalyzed C-C and C-N Bond Formations

Transition metal catalysis is a powerful tool for the formation of C-C bonds, particularly in the synthesis of complex aromatic systems. eie.grrsc.org For the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate, a key step would be the coupling of a 1-cyanocyclopropyl group to the 2-position of a methyl nicotinate scaffold. A plausible approach would involve a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. eie.grchemistryjournals.netnih.gov

This strategy would likely begin with a halogenated precursor, such as Methyl 2-chloronicotinate. The 1-cyanocyclopropyl moiety could be introduced using a corresponding organoboron or organozinc reagent. For example, (1-cyanocyclopropyl)boronic acid or a derivative could be coupled with Methyl 2-chloronicotinate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable base. researchgate.netmdpi.com The catalytic cycle for such a reaction typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and reductive elimination to yield the desired product and regenerate the catalyst. chemistryjournals.net

Alternatively, C-H activation could be employed to directly functionalize the pyridine ring, avoiding the need for a pre-halogenated substrate. researchgate.netnih.gov This approach, while more atom-economical, often presents challenges in controlling regioselectivity on the electron-deficient pyridine ring. nih.gov

Organocatalysis in Stereoselective Synthesis

The 1-cyanocyclopropyl group in the target molecule contains a stereocenter if the other two carbons of the cyclopropane ring are substituted. Assuming a chiral synthesis is desired, organocatalysis offers a powerful method for the enantioselective construction of the cyclopropane ring. unl.ptresearchgate.net An asymmetric Michael-initiated ring-closure (MIRC) reaction is a well-established method for synthesizing chiral cyclopropanes. unl.ptorganic-chemistry.org

For instance, an α,β-unsaturated aldehyde could react with a brominated nitrile-containing compound, such as bromomalononitrile, in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). organic-chemistry.org The catalyst would facilitate a cascade Michael-alkylation reaction, leading to the formation of a highly enantioenriched cyclopropane derivative. unl.ptrsc.org This chiral 1-cyanocyclopropyl building block could then be incorporated into the final molecule using methods described in the previous section. The choice of organocatalyst and reaction conditions would be crucial for achieving high diastereo- and enantioselectivity. rsc.org

Biocatalysis for Functional Group Interconversions

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods for functional group transformations. chemistryviews.org In the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate, a key functional group is the nitrile. Biocatalytic methods could be envisioned for the introduction of this group.

One potential strategy involves the use of an aldoxime dehydratase. chemistryviews.orgmdpi.com A precursor molecule, cyclopropanecarboxaldehyde (B31225) substituted on the pyridine ring, could be converted to its corresponding aldoxime by reaction with hydroxylamine. This aldoxime could then be subjected to an enantioselective dehydration reaction catalyzed by a whole-cell biocatalyst expressing a suitable aldoxime dehydratase. chemistryviews.orgmdpi.com This method avoids the use of toxic cyanide reagents, which are often employed in traditional nitrile syntheses. chemistryviews.org The stereoselectivity of the enzymatic reaction could also be exploited to resolve a racemic mixture of the aldoxime precursor, yielding an enantiomerically enriched nitrile product. mdpi.com Alternatively, nitrilases or nitrile hydratases in combination with amidases could be used in the reverse reaction (hydrolysis) to synthesize related amides or carboxylic acids if needed. researchgate.net

Reaction Optimization and Process Intensification

To develop a viable synthetic route, rigorous optimization of reaction conditions is necessary. Modern methodologies such as Design of Experiments (DoE) and kinetic studies are invaluable for achieving high yields, purity, and efficiency.

Design of Experiments (DoE) Approaches

Design of Experiments (DoE) is a statistical tool that allows for the systematic and efficient optimization of reaction parameters. acs.org For the proposed transition metal-catalyzed cross-coupling step in the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate, a factorial design could be implemented to identify the optimal conditions.

Key factors to investigate could include temperature, reaction time, catalyst loading, ligand type, and base concentration. A full or fractional factorial design would allow for the simultaneous variation of these parameters to map the reaction landscape. The responses measured would typically be reaction yield and the level of key impurities. The data from these experiments can be used to build a predictive model that identifies the optimal conditions for maximizing the yield of the desired product while minimizing side reactions.

Illustrative Data Table: Hypothetical DoE for Cross-Coupling Reaction

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Base Concentration (M) | Yield (%) | Purity (%) |

| 1 | 80 | 1 | 1.5 | 65 | 92 |

| 2 | 100 | 1 | 1.5 | 78 | 95 |

| 3 | 80 | 2 | 1.5 | 72 | 94 |

| 4 | 100 | 2 | 1.5 | 85 | 98 |

| 5 | 80 | 1 | 2.0 | 68 | 93 |

| 6 | 100 | 1 | 2.0 | 81 | 96 |

| 7 | 80 | 2 | 2.0 | 75 | 95 |

| 8 | 100 | 2 | 2.0 | 92 | 99 |

This table is for illustrative purposes only and does not represent actual experimental data.

Kinetic Studies for Reaction Rate Enhancement

Kinetic studies are essential for understanding the mechanism of a reaction and identifying the rate-determining step. chemistryjournals.net For the proposed palladium-catalyzed cross-coupling, monitoring the reaction progress over time under various conditions can provide valuable mechanistic insights. Techniques such as in-situ IR spectroscopy or periodic sampling followed by HPLC analysis could be employed.

Illustrative Data Table: Hypothetical Initial Rate Data

| [Aryl Halide] (M) | [Organoboron Reagent] (M) | [Catalyst] (mM) | Initial Rate (M/s) |

| 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations and Chemical Reactivity

Fundamental Reaction Pathways

The reactivity of Methyl 2-(1-cyanocyclopropyl)nicotinate is governed by the interplay of its three key functional components: the electron-deficient nicotinate (B505614) ring, the strained cyclopropyl (B3062369) group, and the electron-withdrawing cyano substituent.

Electrophilic and Nucleophilic Processes on the Nicotinate Ring

The pyridine (B92270) ring in methyl nicotinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally resistant to electrophilic aromatic substitution, which would require harsh reaction conditions. Conversely, the ring is activated towards nucleophilic attack.

Activation of the pyridine nitrogen, for instance through N-alkylation to form a pyridinium salt, significantly enhances its susceptibility to nucleophilic addition. Research on related N-alkyl nicotinate salts has demonstrated that nucleophiles can add to the ring, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The position of this attack (e.g., C2, C4, or C6) can often be controlled by the choice of catalyst. nih.gov For Methyl 2-(1-cyanocyclopropyl)nicotinate, the presence of the bulky and electron-withdrawing 2-substituent would sterically and electronically influence the regioselectivity of such nucleophilic additions.

| Position | Reactivity towards Nucleophiles | Influencing Factors | Potential Products |

| C4 | Favorable | Electronic activation from ring nitrogen | 1,4-Dihydropyridine derivatives |

| C6 | Favorable | Less steric hindrance compared to C2 | 1,6-Dihydropyridine derivatives |

| C2 | Less Favorable | Significant steric hindrance from the 1-cyanocyclopropyl group | 1,2-Dihydropyridine derivatives (less common) |

Transformations Involving the Cyclopropyl Group

The cyclopropane (B1198618) ring is characterized by significant ring strain and "double bond character," which makes it susceptible to ring-opening reactions. researchgate.net In Methyl 2-(1-cyanocyclopropyl)nicotinate, the cyclopropyl group is substituted with two electron-withdrawing groups (the nicotinate ring and the cyano group), classifying it as a donor-acceptor (D-A) cyclopropane. This substitution pattern polarizes the ring bonds and facilitates cleavage.

D-A cyclopropanes are versatile synthetic intermediates that can react as 1,3-dipole equivalents. nih.gov Under thermal, photochemical, or catalytic conditions, the cyclopropane ring in Methyl 2-(1-cyanocyclopropyl)nicotinate could undergo cleavage to form a zwitterionic intermediate. This intermediate can be trapped by various reagents, leading to the formation of larger ring systems or acyclic products. For instance, reactions with dipolarophiles could lead to cyclopentane or other heterocyclic systems. Furthermore, the high C-H bond dissociation energy of cyclopropyl groups can make them less susceptible to certain oxidative metabolic pathways, a property often exploited in drug design. hyphadiscovery.com

| Reaction Type | Conditions | Expected Outcome |

| Ring-opening | Lewis acids, transition metals, heat | Formation of acyclic products or larger rings |

| Cycloaddition | Reaction with dipolarophiles | Formation of five-membered rings |

| Rearrangement | Acid or base catalysis | Isomerization to conjugated alkenes nih.gov |

Role of the Cyano Substituent in Reaction Mechanisms

The cyano (nitrile) group is a potent electron-withdrawing group that profoundly influences the molecule's reactivity.

Activation of the Cyclopropyl Ring : The cyano group, along with the nicotinate ring, activates the cyclopropyl ring for nucleophilic attack and subsequent ring opening. This is a key feature of donor-acceptor cyclopropanes. nih.gov

Influence on the Nicotinate Ring : It further deactivates the pyridine ring towards electrophilic substitution. In nucleophilic additions to the ring, its electronic influence would be transmitted through the cyclopropyl group.

Reactivity of the Nitrile : The cyano group itself can undergo various transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction, for example with lithium aluminum hydride, would yield a primary amine. The nitrogen atom's lone pair also allows it to act as a nucleophile or a coordinating ligand in certain reactions.

Regioselectivity and Stereoselectivity in Syntheses

Controlling the precise spatial arrangement of atoms is a critical challenge in the synthesis of complex molecules like Methyl 2-(1-cyanocyclopropyl)nicotinate and its derivatives.

Control of Positional Isomer Formation

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of modifying the nicotinate ring of Methyl 2-(1-cyanocyclopropyl)nicotinate, controlling the position of incoming substituents is crucial.

As discussed, nucleophilic addition to an activated pyridinium salt is a key transformation. Studies on similar nicotinic acid derivatives have shown that catalyst control can provide a powerful tool for directing regioselectivity. nih.gov For example, rhodium catalysts with different phosphine ligands have been shown to selectively direct the addition of aryl boron nucleophiles to either the C2 or C6 position of nicotinate-derived pyridinium salts. nih.gov This strategy could be adapted to synthesize specific positional isomers of substituted Methyl 2-(1-cyanocyclopropyl)nicotinate derivatives, which would be difficult to achieve otherwise.

| Catalyst System | Target Position | Rationale |

| Rh / BINAP | C6 | Ligand-substrate interactions favoring attack at the less hindered position nih.gov |

| Rh / Bobphos | C2 | Smaller bite angle of the ligand favoring attack at the C2 position nih.gov |

Diastereoselective and Enantioselective Approaches

While Methyl 2-(1-cyanocyclopropyl)nicotinate itself is achiral, many of its potential reactions can create one or more stereocenters, making stereocontrol essential.

Diastereoselectivity : If a reaction creates a new stereocenter in a molecule that already contains one, diastereomers can be formed. For example, the reduction of the pyridine ring could create multiple stereocenters. The facial selectivity of this reduction could be influenced by the bulky 2-substituent, potentially leading to a preference for one diastereomer over others. Similarly, nucleophilic addition to the cyclopropane ring can be highly diastereoselective, often controlled by the thermodynamic stability of the resulting products. mdpi.com

Enantioselectivity : To produce an enantiomerically enriched product from an achiral starting material, a chiral influence is required. This is typically achieved using chiral catalysts, reagents, or auxiliaries. In the synthesis of cyclopropane derivatives, asymmetric cyclopropanation is a well-established method for setting stereochemistry. mdpi.com For Methyl 2-(1-cyanocyclopropyl)nicotinate, an enantioselective synthesis could involve the asymmetric addition of a cyanomethyl group to a cyclopropene precursor. Alternatively, enantioselective reactions on the pre-formed molecule, such as a catalyst-controlled nucleophilic addition to the nicotinate ring, could be employed to generate chiral derivatives. nih.gov

Despite a comprehensive search for scholarly articles and research data, there is insufficient publicly available scientific literature focusing on the specific chemical compound "Methyl 2-(1-cyanocyclopropyl)nicotinate." Consequently, it is not possible to provide a detailed article on its mechanistic investigations, chemical reactivity, bond activation studies, and reaction intermediates as outlined in the user's request.

The search yielded general information on related but distinct compounds such as methyl nicotinate and other nicotinic acid derivatives. While there is extensive research on C-C bond activation of cyclopropane rings and the reactivity of cyanopyridine moieties in other molecular contexts, this information cannot be accurately extrapolated to describe the specific behavior of Methyl 2-(1-cyanocyclopropyl)nicotinate without dedicated studies on the compound itself.

Detailed research findings, data tables, and specific mechanistic pathways for this particular molecule are not present in the available scientific databases and publications. Therefore, the construction of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time. Further experimental research and publication in peer-reviewed journals would be required to generate the specific data needed to address the user's instructions.

Advanced Spectroscopic and Computational Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Methyl 2-(1-cyanocyclopropyl)nicotinate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of Methyl 2-(1-cyanocyclopropyl)nicotinate is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methyl ester protons, and the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The pyridine ring protons typically appear as doublets of doublets in the aromatic region, with their specific chemical shifts and coupling constants being sensitive to the substitution pattern. The methyl protons of the ester group will appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The cyclopropyl protons are expected at high field, below 2 ppm, due to the ring strain and associated shielding effects mdpi.com.

The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for the ester carbonyl carbon, the nitrile carbon, the carbons of the pyridine ring, the methyl ester carbon, the quaternary cyclopropyl carbon, and the cyclopropyl methylene carbons.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular structure.

COSY experiments establish the connectivity between adjacent protons, for instance, coupling between the protons on the pyridine ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the pyridine CH groups and the cyclopropyl CH₂ groups.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. For example, HMBC can show correlations between the cyclopropyl protons and the quaternary carbon of the pyridine ring at position 2, as well as the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-(1-cyanocyclopropyl)nicotinate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.8 - 8.2 (dd) | 135 - 140 |

| Pyridine-H5 | 7.2 - 7.5 (dd) | 120 - 125 |

| Pyridine-H6 | 8.6 - 8.9 (dd) | 150 - 155 |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C3 | - | 125 - 130 |

| Ester C=O | - | 165 - 170 |

| Ester OCH₃ | 3.9 - 4.1 (s) | 52 - 55 |

| Cyclopropyl-C1 | - | 15 - 20 |

| Cyclopropyl-CH₂ | 1.5 - 1.9 (m) | 10 - 15 |

| Cyano-C≡N | - | 118 - 122 |

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of Methyl 2-(1-cyanocyclopropyl)nicotinate, particularly the rotation around the C2-C(cyclopropyl) single bond. Due to steric hindrance, the rotation of the cyclopropyl group relative to the pyridine ring might be restricted. At low temperatures, this restricted rotation could lead to the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for this rotation acs.org. The coalescence temperature of specific signals can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process, providing valuable insight into the molecule's flexibility and preferred spatial arrangement.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Methyl 2-(1-cyanocyclopropyl)nicotinate. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa azooptics.com.

The IR and Raman spectra of this compound will be characterized by several key vibrational bands:

Nitrile (C≡N) stretch: A sharp and intense band is expected in the region of 2230-2260 cm⁻¹ in the IR spectrum, which is characteristic of a nitrile group attached to a saturated carbon. This band is typically weaker in the Raman spectrum.

Ester Carbonyl (C=O) stretch: A strong absorption band in the IR spectrum is anticipated between 1710 and 1730 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹.

Cyclopropyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher frequencies than those of other alkanes, often above 3000 cm⁻¹. The ring deformation modes (ring breathing) are also characteristic and appear at lower frequencies.

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands nih.govresearchgate.net.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for Methyl 2-(1-cyanocyclopropyl)nicotinate

| Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium | Medium |

| Nitrile C≡N Stretch | 2230 - 2260 | Strong | Weak |

| Ester C=O Stretch | 1710 - 1730 | Strong | Medium |

| Pyridine Ring C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong | Weak |

In-situ IR or Raman spectroscopy can be a powerful tool for monitoring the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate in real-time. By immersing a spectroscopic probe into the reaction vessel, the disappearance of reactant signals and the appearance of product signals can be tracked over time. For example, in a reaction involving the introduction of the cyanocyclopropyl group, one could monitor the disappearance of a precursor's characteristic vibrational bands and the simultaneous emergence of the nitrile stretch around 2240 cm⁻¹. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, and provides valuable kinetic data about the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Methyl 2-(1-cyanocyclopropyl)nicotinate is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm sielc.com. The presence of the ester and cyanocyclopropyl substituents on the pyridine ring will likely cause a shift in the position and intensity of these absorption bands.

The spectrum is expected to show π → π* transitions, which are characteristic of aromatic systems. The exact wavelength of maximum absorbance (λ_max) will be influenced by the electronic effects of the substituents and the solvent used for the measurement researchgate.netrsc.org. Solvatochromic effects, where the λ_max shifts with changes in solvent polarity, can also provide insights into the nature of the electronic transitions. For instance, a bathochromic (red) shift to longer wavelengths upon increasing solvent polarity might suggest a transition to a more polar excited state.

In-Depth Analysis of Methyl 2-(1-cyanocyclopropyl)nicotinate Remains Elusive Due to Lack of Publicly Available Scientific Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available information on the chemical compound "Methyl 2-(1-cyanocyclopropyl)nicotinate." Despite extensive searches for its spectroscopic and computational properties, no specific experimental or theoretical data could be located for this molecule. This absence of information precludes the generation of a detailed scientific article as requested.

The inquiry sought a thorough examination of the compound, focusing on advanced spectroscopic and computational elucidation methodologies. The requested article structure included detailed sections on electronic transitions, chromophore analysis, mass spectrometry fragmentation patterns, high-resolution mass spectrometry for elemental composition, and single-crystal X-ray diffraction for solid-state structure determination. Furthermore, a section on computational and theoretical chemistry investigations was specified.

In contrast, information is readily available for simpler, related compounds such as Methyl Nicotinate (B505614). For this well-documented chemical, extensive data on its mass spectrometry, including fragmentation patterns, and computational properties are accessible through various chemical databases. However, this information is not transferable to the more complex structure of Methyl 2-(1-cyanocyclopropyl)nicotinate, which features a distinct cyanocyclopropyl substituent that would significantly alter its chemical and physical properties.

The inability to locate any primary scientific literature or reference data for Methyl 2-(1-cyanocyclopropyl)nicotinate makes it impossible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would require speculation and would not be based on factual, verifiable scientific research. Therefore, until research on this specific compound is published and made publicly available, a detailed analysis of its spectroscopic and computational characteristics cannot be provided.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-(1-cyanocyclopropyl)nicotinate, DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an analysis of the electronic structure reveals key chemical reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions.

Illustrative DFT Data for Methyl 2-(1-cyanocyclopropyl)nicotinate

The following table presents hypothetical yet representative data that would be obtained from a DFT study on Methyl 2-(1-cyanocyclopropyl)nicotinate, based on findings for analogous compounds.

| Parameter | Hypothetical Value | Significance |

| Optimized Bond Lengths (Å) | ||

| C(pyridine)-C(ester) | 1.50 | Indicates the nature of the bond connecting the ester group to the pyridine ring. |

| C(cyclopropyl)-C≡N | 1.45 | Reflects the bond strength between the cyclopropyl ring and the cyano group. |

| C=O (ester) | 1.22 | Characteristic of the carbonyl double bond in the ester functionality. |

| **Optimized Bond Angles (°) ** | ||

| C(pyridine)-C(ester)-O | 124.0 | Defines the geometry around the ester carbon atom. |

| C(cyclopropyl)-C-C(cyclopropyl) | 60.0 | Characteristic of the strained three-membered cyclopropyl ring. |

| Dihedral Angles (°) | ||

| O=C-O-C | 180.0 | Describes the planarity of the ester group. |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and intended to represent the type of information generated from DFT calculations. Actual values would require a specific computational study on Methyl 2-(1-cyanocyclopropyl)nicotinate.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule at its energy minimum, Methyl 2-(1-cyanocyclopropyl)nicotinate possesses conformational flexibility, particularly around the single bonds connecting the cyclopropyl and nicotinate moieties. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By simulating these movements, MD allows for the exploration of the molecule's conformational space, identifying the most populated and energetically favorable conformations.

An MD simulation of Methyl 2-(1-cyanocyclopropyl)nicotinate would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved to simulate the trajectory of each atom over a specified period. Analysis of this trajectory can reveal the preferred orientations of the cyclopropyl and nicotinate rings relative to each other, as well as the flexibility of the methyl ester group. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Illustrative Conformational Analysis Data from MD Simulations

This table presents the type of data that could be generated from an MD simulation to understand the conformational preferences of Methyl 2-(1-cyanocyclopropyl)nicotinate.

| Dihedral Angle Analyzed | Predominant Conformation(s) (°) | Population (%) | Significance |

| C(pyridine)-C(cyclopropyl)-C-N | -60, 60, 180 | 45, 45, 10 | Reveals the rotational preference of the cyanocyclopropyl group relative to the pyridine ring, identifying the most stable orientations. |

| C(pyridine)-C(ester)-O-CH3 | 0, 180 | 50, 50 | Shows the conformational flexibility of the methyl ester group, which can influence intermolecular interactions. |

Note: This table contains hypothetical data for illustrative purposes. Specific conformational populations would be determined through a dedicated MD simulation study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological/physical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its activity or properties, respectively. While often used for predicting biological activity, QSAR/QSPR can also be applied to model and predict various chemical properties, excluding biological and physical ones as per the instructions. For Methyl 2-(1-cyanocyclopropyl)nicotinate, QSAR/QSPR models could be developed to predict properties such as its chromatographic retention time or its reactivity in a specific chemical transformation, based on a set of calculated molecular descriptors.

The process involves:

Descriptor Calculation: A large number of numerical descriptors representing the molecule's topology, geometry, and electronic features are calculated.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a subset of these descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a series of related nicotinic acid derivatives, a QSPR model could predict, for instance, their relative reactivity in a nucleophilic aromatic substitution reaction based on descriptors related to the electron density on the pyridine ring.

Illustrative QSPR Model for a Chemical Property

The following table illustrates a hypothetical QSPR model for predicting a chemical property of a series of nicotinic acid derivatives, including Methyl 2-(1-cyanocyclopropyl)nicotinate.

| Property Modeled | Hypothetical QSPR Equation | Key Descriptors | Statistical Significance |

| Relative Reaction Rate | Rate = 0.8 * (LUMO) + 1.2 * (qC2) - 0.5 * (Sterimol_L) + 3.4 | LUMO energy, Partial charge on C2, Steric parameter | R² = 0.92, Q² = 0.85 |

Note: This table presents a hypothetical QSPR model for illustrative purposes. The development of a real model would require a dataset of compounds with experimentally determined properties.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. This allows for the theoretical generation of spectra that can be compared with experimental data for structure verification. For Methyl 2-(1-cyanocyclopropyl)nicotinate, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be computationally predicted.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. These predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.

Illustrative Predicted Spectroscopic Data

This table provides hypothetical predicted spectroscopic parameters for Methyl 2-(1-cyanocyclopropyl)nicotinate, based on computational studies of similar molecules.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 8.9 | Pyridine H |

| 8.2 | Pyridine H | ||

| 7.5 | Pyridine H | ||

| 3.9 | -OCH₃ | ||

| 1.5-1.8 | Cyclopropyl CH₂ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 165.0 | C=O (ester) |

| 152.0, 148.0, 137.0, 128.0, 124.0 | Pyridine C | ||

| 118.0 | C≡N | ||

| 52.0 | -OCH₃ | ||

| 20.0 | Cyclopropyl C | ||

| 15.0 | Cyclopropyl CH₂ | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 2240 | C≡N stretch |

| 1725 | C=O stretch (ester) | ||

| 1590, 1470 | C=C, C=N stretch (pyridine) | ||

| 1250 | C-O stretch (ester) | ||

| UV-Vis Spectroscopy | λmax (nm) | 215, 265 | π → π* transitions |

Note: The data presented in this table is for illustrative purposes and represents typical values that would be obtained from computational predictions. Actual values would require specific calculations for Methyl 2-(1-cyanocyclopropyl)nicotinate.

Synthesis and Reactivity of Analogues and Derivatives of Methyl 2 1 Cyanocyclopropyl Nicotinate

Modifications to the Nicotinate (B505614) Ring

The pyridine (B92270) ring of the nicotinate scaffold is a key area for structural variation, influencing the electronic properties and biological interactions of the entire molecule.

Substituent Effects on Reactivity and Structure

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can be introduced to the ring to increase its nucleophilicity. stpeters.co.in Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or trifluoromethyl (-CF₃), would further decrease the ring's reactivity towards electrophiles. libretexts.org These substitutions impact not only the pyridine ring's susceptibility to substitution but also the acidity of the cyclopropyl (B3062369) C-H bonds and the reactivity of the ester and nitrile functionalities through inductive and resonance effects. researchgate.netresearchgate.net For instance, a strong EWG on the ring would increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating hydrolysis. researchgate.net

| Substituent (X) Position on Nicotinate Ring | Substituent Type | Expected Effect on Ring Reactivity | Primary Electronic Influence |

|---|---|---|---|

| 4- or 6-position | -OCH₃ (Methoxy) | Activation | Resonance (Donating) |

| 5-position | -Cl (Chloro) | Deactivation | Inductive (Withdrawing) |

| 4- or 6-position | -NH₂ (Amino) | Activation | Resonance (Donating) |

| 5-position | -NO₂ (Nitro) | Strong Deactivation | Resonance and Inductive (Withdrawing) |

| 4- or 6-position | -CH₃ (Methyl) | Activation | Inductive (Donating) |

Isomeric Nicotinate Scaffolds

Pyridine carboxylic acids exist as three structural isomers: picolinic acid (substitution at position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). nih.govdovepress.com The parent compound is a derivative of nicotinic acid. Shifting the positions of the 1-cyanocyclopropyl and the methyl ester groups to create isomeric scaffolds would fundamentally alter the molecule's three-dimensional geometry and electronic distribution.

For example, an analogue based on a picolinate (B1231196) scaffold would place the bulky cyclopropyl group adjacent to the pyridine nitrogen, which could introduce steric hindrance and alter the molecule's preferred conformation and ability to coordinate with metal ions. dovepress.com An isonicotinate-based analogue, with the substituents at the 2- and 4-positions, would result in a different dipole moment and spatial arrangement of functional groups, significantly impacting its interaction with biological targets. The synthesis and study of these isomers are crucial for understanding structure-activity relationships (SAR). nih.gov

| Isomeric Scaffold | Position of -(1-cyanocyclopropyl) | Position of -COOCH₃ | Key Structural Feature |

|---|---|---|---|

| Nicotinate (Parent) | 2 | 3 | Substituents are ortho to each other. |

| Picolinate Analogue | 3 | 2 | Ester group is adjacent to the ring nitrogen. |

| Isonicotinate Analogue | 2 | 4 | Substituents are para to each other. |

| Nicotinate Analogue | 4 | 3 | Substituents are meta to each other. |

Variations in the Cyclopropyl Moiety

The cyclopropyl group is a valuable motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. iris-biotech.depsu.edu Its strained three-membered ring offers unique electronic and steric properties that can be modulated through substitution. rsc.orgwikipedia.org

Alternative Substituents on the Cyclopropane (B1198618) Ring

The cyano (-CN) group at the C1 position is a potent electron-withdrawing group and a hydrogen bond acceptor. Replacing it with other substituents can systematically vary the electronic nature and steric bulk of this part of the molecule. For instance, replacing the cyano group with a halogen, such as fluorine or chlorine, would maintain the electron-withdrawing character while altering the size and potential for halogen bonding. researchgate.net Alternatively, introducing small alkyl groups could probe the effects of steric bulk and lipophilicity. The synthesis of such derivatives often involves specialized cyclopropanation reactions. psu.edu The reactivity of the cyclopropane ring itself, particularly its susceptibility to ring-opening reactions, can also be influenced by the nature of the substituent. psu.edu

| Alternative Substituent (R) at C1 | Electronic Effect | Potential Impact on Properties |

|---|---|---|

| -F (Fluoro) | Strongly Electron-Withdrawing | Increases polarity, potential for halogen bonding. |

| -Cl (Chloro) | Electron-Withdrawing | Increases lipophilicity compared to -F. |

| -CH₃ (Methyl) | Electron-Donating | Increases lipophilicity and steric bulk. |

| -C(=O)NH₂ (Amide) | Electron-Withdrawing | Introduces hydrogen bond donor/acceptor capabilities. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Significantly increases lipophilicity and metabolic stability. |

Stereochemical Modifications of the Cyclopropane

The carbon atom of the cyclopropane ring attached to the nicotinate scaffold is a stereocenter. Therefore, Methyl 2-(1-cyanocyclopropyl)nicotinate can exist as two enantiomers, (R) and (S). The development of asymmetric synthetic methods is essential to access enantiomerically pure forms of the compound, as different enantiomers often exhibit distinct biological activities. rsc.orgnih.gov

Furthermore, introducing a second substituent onto one of the other two carbons of the cyclopropane ring creates diastereomers (cis/trans isomers). These modifications introduce significant changes to the molecule's three-dimensional shape, fixing the relative orientation of the substituents and further constraining the molecule's conformation. iris-biotech.de Studying the activity of these distinct stereoisomers is a powerful tool in drug design to map the binding requirements of a biological target. rsc.org

Alterations of the Ester Group

The methyl ester of the parent compound is a common functional group that is susceptible to hydrolysis by esterase enzymes. drugbank.comnih.gov Modifying this group is a standard strategy in medicinal chemistry to alter pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

The synthesis of different esters can be achieved through transesterification of the methyl ester or by esterification of the corresponding carboxylic acid, which is obtained via hydrolysis. researchgate.netchemicalbook.com For example, converting the methyl ester to an ethyl or isopropyl ester can increase lipophilicity and potentially slow the rate of hydrolysis due to steric hindrance. Transformation of the ester into an amide would create a more metabolically stable analogue with different hydrogen bonding capabilities. nih.gov These changes can have a profound impact on the compound's duration of action and bioavailability.

| Modified Functional Group | General Structure | Expected Change in Properties | Synthetic Route |

|---|---|---|---|

| Carboxylic Acid | -COOH | Increased polarity, potential for salt formation. | Ester hydrolysis. libretexts.org |

| Ethyl Ester | -COOCH₂CH₃ | Increased lipophilicity, potentially slower hydrolysis. | Transesterification or esterification. |

| tert-Butyl Ester | -COOC(CH₃)₃ | Increased steric bulk, significantly slower hydrolysis. | Esterification. |

| Primary Amide | -CONH₂ | Increased metabolic stability, H-bond donor. | Aminolysis of the ester. |

| N-Methyl Amide | -CONHCH₃ | Increased stability and lipophilicity relative to primary amide. | Aminolysis of the ester. |

Amidation and Hydrolysis Reactions

The transformation of the methyl ester group in nicotinic acid derivatives is a fundamental aspect of their chemistry. Amidation and hydrolysis reactions, in particular, offer pathways to a diverse range of functionalized analogues.

Amidation of methyl nicotinate analogues can be achieved through various methods, including direct reaction with amines. For instance, the enzymatic amidation of methyl nicotinate with various amines has been successfully demonstrated using catalysts like Novozym® 435. This biocatalytic approach is noted for its high yields and environmentally friendly reaction conditions. While specific studies on Methyl 2-(1-cyanocyclopropyl)nicotinate are not prevalent, the reactivity of the methyl ester is expected to be comparable to other methyl nicotinate derivatives. The reaction conditions would likely involve heating the nicotinate with a primary or secondary amine, potentially with a catalyst to facilitate the reaction.

A plausible reaction scheme for the amidation of Methyl 2-(1-cyanocyclopropyl)nicotinate with a generic amine (R-NH₂) would yield the corresponding amide. The reaction rate and yield would be influenced by the nature of the amine and the reaction conditions employed.

Hydrolysis of the ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, would proceed via a nucleophilic acyl substitution mechanism to yield the sodium salt of 2-(1-cyanocyclopropyl)nicotinic acid, which upon acidification would give the free carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for further synthetic transformations, including the formation of other esters or coupling reactions to form more complex amides. A study on the stability of methylnicotinate in aqueous solution indicated a slow hydrolysis to nicotinic acid, suggesting that under controlled conditions, the ester is relatively stable. chemicalbook.com

Table 1: Predicted Outcomes of Amidation and Hydrolysis of Methyl 2-(1-cyanocyclopropyl)nicotinate

| Reaction | Reagents | Predicted Product |

| Amidation | Primary Amine (R-NH₂) | N-alkyl-2-(1-cyanocyclopropyl)nicotinamide |

| Amidation | Secondary Amine (R₂NH) | N,N-dialkyl-2-(1-cyanocyclopropyl)nicotinamide |

| Basic Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-(1-cyanocyclopropyl)nicotinic acid |

| Acidic Hydrolysis | H₃O⁺, heat | 2-(1-cyanocyclopropyl)nicotinic acid |

Transesterification Processes

Transesterification is a key process for converting one ester into another, and it is particularly useful for modifying the properties of the molecule, such as solubility or volatility. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In the context of Methyl 2-(1-cyanocyclopropyl)nicotinate, transesterification would involve reacting the methyl ester with a different alcohol (R'-OH) in the presence of a catalyst. For example, reacting the methyl ester with a higher boiling point alcohol, such as menthol, in the presence of a base like sodium methoxide, can lead to the formation of the corresponding menthyl ester. google.com Such processes are often driven to completion by removing the lower-boiling alcohol (methanol in this case) by distillation. google.comgoogleapis.com

The efficiency of the transesterification process is dependent on several factors, including the nature of the alcohol, the choice of catalyst, and the reaction conditions. The use of a large excess of the reactant alcohol can also shift the equilibrium towards the desired product. masterorganicchemistry.com

Table 2: Examples of Potential Transesterification Reactions

| Reactant Alcohol (R'-OH) | Catalyst | Predicted Product |

| Ethanol (B145695) | Acid or Base | Ethyl 2-(1-cyanocyclopropyl)nicotinate |

| Isopropanol | Acid or Base | Isopropyl 2-(1-cyanocyclopropyl)nicotinate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(1-cyanocyclopropyl)nicotinate |

Heterocyclic Modifications and Annulation Reactions

The pyridine ring of Methyl 2-(1-cyanocyclopropyl)nicotinate is a scaffold ripe for further chemical modification. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine structure, are a powerful tool for creating novel heterocyclic systems.

The presence of the cyano group at the 2-position of the pyridine ring offers a handle for various cyclization reactions. For example, 2-cyanopyridine (B140075) derivatives can react with dinucleophiles to form fused heterocyclic systems. Inspired by the reactivity of 2-amino-3-cyanopyridine (B104079) derivatives, which are versatile precursors for a variety of fused heterocycles, one can envision similar transformations for derivatives of Methyl 2-(1-cyanocyclopropyl)nicotinate. researchgate.netsemanticscholar.org

For instance, reduction of the cyano group to an aminomethyl group, followed by intramolecular cyclization or reaction with a suitable dielectrophile, could lead to the formation of fused dihydropyridine (B1217469) or related structures. Alternatively, the cyano group itself can participate in cyclization reactions. For example, reaction with a 1,3-binucleophile could lead to the formation of a fused pyrimidine (B1678525) ring.

Furthermore, dearomatization of the pyridine ring is another avenue for structural modification. researchgate.net While specific examples with the 2-(1-cyanocyclopropyl) substituent are not documented, dearomatization reactions of methyl nicotinate have been reported, suggesting that similar transformations could be applied to this system to generate novel saturated or partially saturated heterocyclic structures. researchgate.net

Structure-Reactivity Relationship Studies

The reactivity of Methyl 2-(1-cyanocyclopropyl)nicotinate is governed by the interplay of its constituent functional groups: the methyl nicotinate core, the cyano group, and the cyclopropyl ring.

The nicotinate moiety is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom and the ester group. This influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

The cyano group at the 2-position further enhances the electron-deficient character of the pyridine ring. The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This deactivating effect would make electrophilic substitution on the pyridine ring more difficult. Conversely, it would activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the cyano group.

The cyclopropyl group is a unique substituent with both σ- and π-character. It can donate electron density to an adjacent π-system through conjugation, a property that can influence the reactivity of the aromatic ring. However, the presence of the electron-withdrawing cyano group on the same carbon atom of the cyclopropyl ring significantly alters its electronic properties. The 1-cyanocyclopropyl group as a whole is expected to be electron-withdrawing.

Table 3: Predicted Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Ester Group | 3 | Electron-withdrawing | Deactivates ring towards electrophilic substitution |

| Cyano Group | 2 | Strongly electron-withdrawing | Strongly deactivates ring towards electrophilic substitution; Activates towards nucleophilic substitution |

| Cyclopropyl Ring (part of 1-cyanocyclopropyl) | 2 | Can be electron-donating, but effect is modified by the cyano group | Overall group is likely electron-withdrawing, contributing to ring deactivation |

The combination of these electronic effects makes the pyridine ring of Methyl 2-(1-cyanocyclopropyl)nicotinate highly electron-deficient. This would make reactions at the ester group, such as amidation and transesterification, the more favorable transformations under many conditions. Any modifications to the pyridine ring would likely require forcing conditions for electrophilic attack or would proceed more readily with nucleophilic reagents. Structure-activity relationship studies of related aromatic compounds have shown that the position and electronic nature of substituents have a profound impact on their biological and chemical properties. mdpi.comdrugdesign.org

Future Research Directions in the Chemistry of Methyl 2 1 Cyanocyclopropyl Nicotinate

Exploration of Novel Synthetic Pathways